molecular formula C26H19NO7S B1450098 5(6)-Fitc DA CAS No. 871487-69-3

5(6)-Fitc DA

Cat. No.: B1450098
CAS No.: 871487-69-3
M. Wt: 489.5 g/mol
InChI Key: OBUOZVWPVUSTNG-UHFFFAOYSA-N
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Description

5(6)-Carboxyfluorescein diacetate (5(6)-Fitc DA) is a fluorescent dye commonly used in various scientific research fields. It is a derivative of fluorescein, a synthetic organic compound that exhibits intense fluorescence. The compound is particularly valuable in biological and medical research due to its ability to label and track cells and molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(6)-Carboxyfluorescein diacetate typically involves the reaction of fluorescein with acetic anhydride in the presence of a catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include dimethylformamide (DMF) or dichloromethane (DCM).

    Catalyst: Pyridine or triethylamine is often used as a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 5(6)-Carboxyfluorescein diacetate follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5(6)-Carboxyfluorescein diacetate undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release carboxyfluorescein, which is the active fluorescent form.

    Oxidation: It can undergo oxidation reactions, although these are less common in typical applications.

    Substitution: The acetate groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with mild acidic or basic conditions.

    Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Involves nucleophilic reagents under controlled conditions.

Major Products Formed

    Carboxyfluorescein: The primary product formed from hydrolysis.

    Modified Fluorescein Derivatives: Products formed from substitution reactions.

Scientific Research Applications

5(6)-Carboxyfluorescein diacetate has a wide range of applications in scientific research, including:

Chemistry

    Fluorescent Labeling: Used to label molecules for tracking and analysis in chemical reactions.

Biology

    Cell Tracking: Utilized to label and track live cells in various biological studies.

    Flow Cytometry: Employed in flow cytometry to analyze cell populations based on fluorescence.

Medicine

    Diagnostic Imaging: Used in diagnostic imaging to visualize biological processes.

    Drug Delivery: Investigated for its potential in targeted drug delivery systems.

Industry

    Quality Control: Applied in quality control processes to detect contaminants or monitor product consistency.

Mechanism of Action

The mechanism of action of 5(6)-Carboxyfluorescein diacetate involves its hydrolysis to carboxyfluorescein, which is the active fluorescent form. The hydrolysis occurs intracellularly, allowing the compound to label cells and molecules effectively. The molecular targets include various cellular components, and the pathways involved are primarily related to fluorescence emission and detection.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: The parent compound of 5(6)-Carboxyfluorescein diacetate.

    Carboxyfluorescein: The hydrolyzed form of 5(6)-Carboxyfluorescein diacetate.

    Rhodamine: Another fluorescent dye with similar applications.

Uniqueness

5(6)-Carboxyfluorescein diacetate is unique due to its ability to be hydrolyzed intracellularly, providing a reliable method for cell labeling and tracking. Its fluorescence properties are also highly stable, making it a preferred choice in various research applications.

Properties

IUPAC Name

(6'-acetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) acetate;methylimino(sulfanylidene)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O7.C2H3NS/c1-13(25)28-15-7-9-19-21(11-15)30-22-12-16(29-14(2)26)8-10-20(22)24(19)18-6-4-3-5-17(18)23(27)31-24;1-3-2-4/h3-12H,1-2H3;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUOZVWPVUSTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=CC=CC=C5C(=O)O3.CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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